3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one
Overview
Description
The compound “3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one” belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of the compound is C6H3Br2F3N2 . It contains a pyridine ring which is substituted at positions 3 and 5 by bromine atoms, at position 6 by a trifluoromethyl group, and at position 2 by an amine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.91 g/mol . Other physical and chemical properties such as boiling point, density, and solubility would depend on the specific conditions and cannot be accurately predicted without experimental data.Scientific Research Applications
Synthesis of Pyridine Derivatives
- Research indicates that 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one and similar compounds are used in the synthesis of various functionalized pyridine derivatives. This process involves reactions with different electrophiles, demonstrating its versatility in chemical synthesis (Benmansour et al., 2000).
Pesticide Synthesis
- Compounds like 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one are pivotal in synthesizing pesticides. A review on the synthesis of a related pyridine derivative shows its widespread use in pesticide production, underlining the importance of these compounds in agricultural chemicals (Lu Xin-xin, 2006).
Multifunctional Pyridine Derivatives
- The compound is also key in creating multifunctional pyridine derivatives. These derivatives result from various chemical reactions, indicating the compound's utility in developing complex chemical structures (Benmansour et al., 2001).
Crystal Structure Studies
- Studies on the crystal structure of compounds with a similar trifluoromethyl pyridine structure reveal intricate hydrogen-bonding networks. This insight is vital for understanding the compound's behavior in different states (Ye & Tanski, 2020).
Pharmaceutical and Biological Properties
- Pyridine derivatives, such as those synthesized from 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one, have shown a range of biological and pharmaceutical properties. These include potential uses in anticonvulsant, anesthetic, and anticancer treatments, highlighting the compound's significance in medical research (Maleki, 2015).
Molecular Reactivity and Functionalization
- The compound's reactivity allows for selective metalation and functionalization at different positions, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Schlosser & Marull, 2003).
properties
IUPAC Name |
3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPVCAKATJHKGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695263 | |
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
741737-00-8 | |
Record name | 3,5-Dibromo-6-(trifluoromethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741737-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50695263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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